molecular formula C17H18Cl2O2 B14630156 Benzene, 1,1'-(2,2-dichloropropylidene)bis(4-methoxy- CAS No. 56288-27-8

Benzene, 1,1'-(2,2-dichloropropylidene)bis(4-methoxy-

Cat. No.: B14630156
CAS No.: 56288-27-8
M. Wt: 325.2 g/mol
InChI Key: TWGGRWPPMMOFFI-UHFFFAOYSA-N
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Description

Benzene, 1,1’-(2,2-dichloropropylidene)bis(4-methoxy-) is an organic compound characterized by the presence of two benzene rings connected by a 2,2-dichloropropylidene bridge, with methoxy groups attached to the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-(2,2-dichloropropylidene)bis(4-methoxy-) typically involves the reaction of 4-methoxybenzene with 2,2-dichloropropane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(2,2-dichloropropylidene)bis(4-methoxy-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the dichloropropylidene bridge to a more reduced form, such as a propylidene bridge.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene rings.

Scientific Research Applications

Benzene, 1,1’-(2,2-dichloropropylidene)bis(4-methoxy-) has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Benzene, 1,1’-(2,2-dichloropropylidene)bis(4-methoxy-) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-ethyl-)
  • Benzene, 1,1’-(1,2-ethanediyl)bis(4-methyl-)
  • Benzene, 1,1’-(1,2-ethanediylbis(oxy))bis-

Uniqueness

Benzene, 1,1’-(2,2-dichloropropylidene)bis(4-methoxy-) is unique due to its specific dichloropropylidene bridge and methoxy substituents, which confer distinct chemical and physical properties. These features differentiate it from similar compounds and may influence its reactivity and applications.

Properties

CAS No.

56288-27-8

Molecular Formula

C17H18Cl2O2

Molecular Weight

325.2 g/mol

IUPAC Name

1-[2,2-dichloro-1-(4-methoxyphenyl)propyl]-4-methoxybenzene

InChI

InChI=1S/C17H18Cl2O2/c1-17(18,19)16(12-4-8-14(20-2)9-5-12)13-6-10-15(21-3)11-7-13/h4-11,16H,1-3H3

InChI Key

TWGGRWPPMMOFFI-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)(Cl)Cl

Origin of Product

United States

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